2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro-
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Overview
Description
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- is a heterocyclic compound with a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- typically involves the reaction of 3,5-dimethylaniline with 5-methyl-3-nitro-2(1H)-pyridinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively . The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product formed is 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-amino-.
Substitution: Depending on the nucleophile used, products such as 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-thio- or 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-halo- can be formed.
Scientific Research Applications
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyrimidinones: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness
2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)amino)-5-methyl-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
172469-82-8 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-(3,5-dimethylanilino)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C14H15N3O3/c1-8-4-9(2)6-11(5-8)16-12-10(3)7-15-14(18)13(12)17(19)20/h4-7H,1-3H3,(H2,15,16,18) |
InChI Key |
FUPRFIZUIOELKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=O)NC=C2C)[N+](=O)[O-])C |
Origin of Product |
United States |
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